Rhynchophylline

Description

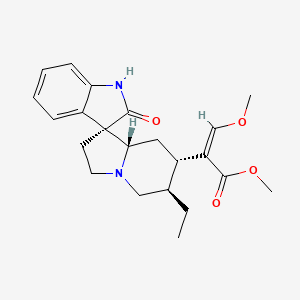

Structure

3D Structure

Properties

Molecular Formula |

C22H28N2O4 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

methyl (Z)-2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15-,19-,22+/m0/s1 |

InChI Key |

DAXYUDFNWXHGBE-YCBKVTMHSA-N |

Isomeric SMILES |

CC[C@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Pictograms |

Acute Toxic |

Synonyms |

isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |

Origin of Product |

United States |

Preparation Methods

Procedure and Solvent Optimization

High-speed countercurrent chromatography (HSCCC) has emerged as a dominant method for rhynchophylline isolation due to its absence of solid stationary phases, minimizing adsorption losses. The CN102311435A patent details a protocol where Uncaria material is crushed to 20–60 mesh, treated with 5% sodium carbonate, and subjected to ultrasonic extraction. The critical innovation lies in the solvent system: chloroform-methanol-water (6–8:5–7:3–5) adjusted to pH 7.5–8 with triethylamine. This biphasic system leverages the differential partitioning of this compound, achieving a purity exceeding 95%.

Performance Metrics

HSCCC demonstrates a production cycle of under 12 hours, with yields dependent on feedstock quality. Comparative studies using a chloroform-methanol-water (6:4:5) system achieved 98.22% purity when integrated with circulating ultrasound-assisted extraction (CUAE). This synergy reduces thermal degradation risks, a common issue in column chromatography.

Silica Gel Column Chromatography

Traditional Extraction and Limitations

Silica gel chromatography remains a cost-effective alternative, particularly for small-scale production. The CN102093359A protocol involves cold ethanol extraction followed by silica gel purification using a hexane-ethyl acetate-methanol-ammonia eluent. While this method yields 0.27 g of this compound per kg of raw material, purity rarely exceeds 90% due to isomerization under polar conditions.

Modern Adaptations

Recent optimizations employ gradient elution with dichloromethane-methanol mixtures, reducing process time by 30% compared to isocratic methods. However, silica-based methods are less suitable for industrial scales due to resin degradation and solvent consumption.

Ultrasonic-Assisted Countercurrent Extraction (CUAE-CCC)

Integrated Extraction and Isolation

The hyphenated CUAE-CCC system described in PubMed (PMID: 25725954) enables continuous extraction and purification. A chloroform-methanol-water (6:4:5) solvent facilitates simultaneous extraction and phase separation, with ultrasound (20–80 kHz) enhancing cell wall disruption. This method isolates this compound at 26.6 mg per run, achieving 98.22% purity through online HPLC monitoring.

Advantages Over Conventional Techniques

CUAE-CCC reduces solvent use by 40% compared to batch extraction, with a 2.5-fold increase in yield. The closed-system design minimizes oxidative degradation, critical for preserving this compound’s ester bonds.

Micro-Cutting and Continuous Countercurrent Extraction

Mechanochemical Pretreatment

Patent CN105949192A introduces micro-cutting technology, grinding Uncaria powder with sodium carbonate to submicron sizes. This pretreatment increases surface area by 300%, enhancing ethanol solubility and yielding 0.35 g/kg of this compound.

Solvent and Process Parameters

A single-stage countercurrent extractor with 65% ethanol (1:8 solid-liquid ratio) achieves 85% extraction efficiency in 20 minutes. Subsequent purification via D901 macroporous resin yields 97.93% purity, underscoring the method’s industrial viability.

Comparative Analysis of Preparation Methods

Critical Factors Influencing Preparation Efficiency

Chemical Reactions Analysis

Types of Reactions

Rhynchophylline undergoes various chemical reactions, including oxidation, reduction, and substitution . The structural stabilities and transformation mechanisms of this compound and its isomer, isothis compound, have been studied using Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) .

Common Reagents and Conditions

Common reagents and conditions used in the reactions involving this compound include heat, retention time, and solvent polarities . The conversion rate and equilibrium of this compound are influenced by these factors .

Major Products Formed

The major products formed from the reactions of this compound include its isomer, isothis compound . The transformation mechanism and stability analysis of these products have been validated through various chromatographic methods .

Scientific Research Applications

Neuroprotective Effects

Rhynchophylline has demonstrated considerable efficacy in protecting against neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

-

Mechanisms of Action :

- This compound modulates neurotransmitter systems and suppresses calcium channels, which are critical in preventing neurotoxicity and apoptosis in neuronal cells. For instance, it has been shown to inhibit the neurotoxic effects of 1-methyl-4-phenylpyridinium ion (MPP+) in cerebellar granule neurons by targeting the myocyte enhancer factor 2D (MEF2D) transcription factor through the PI3-K/Akt/GSK3β signaling pathway .

- In animal models, such as MPTP-induced mice, this compound reduces dopaminergic neuron loss and inflammatory cytokine secretion, showcasing its protective role against Parkinson's disease .

-

Alzheimer's Disease :

- This compound acts as an inhibitor of ephrin type A receptor 4 precursor (EphA4) tyrosine kinase, improving synaptic plasticity and cognitive functions in APP/PS1 transgenic mice models of Alzheimer's disease. It also reduces amyloid plaque burden and modulates microglial activity, which is crucial for managing neuroinflammation associated with Alzheimer's .

Anti-Inflammatory Properties

The anti-inflammatory effects of this compound are significant in both central nervous system disorders and peripheral conditions.

- Inflammation Modulation :

- This compound suppresses pro-inflammatory factors like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide-stimulated primary microglia. This inhibition occurs through down-regulation of MAPK/NF-κB signaling pathways .

- In studies involving tendon injuries, this compound was found to reduce inflammation markers and promote healing by inhibiting tendon adhesion .

Cardiovascular Applications

This compound exhibits protective effects on cardiovascular health, particularly concerning hypertension and myocardial ischemia.

- Cardioprotection :

- Research indicates that this compound enhances endothelial function and protects against oxidative stress in cardiomyocytes during ischemia-reperfusion injury. It promotes autophagy and regulates critical signaling pathways such as AMPK and Src-PI3K/Akt-eNOS .

- In spontaneous hypertensive rats, this compound has been shown to improve endothelial-dependent relaxation, suggesting its potential as a therapeutic agent for hypertension-related complications .

Treatment for Pulmonary Fibrosis

Recent studies have identified this compound's potential role in treating pulmonary fibrosis.

- Therapeutic Efficacy :

Summary Table of Applications

Mechanism of Action

Rhynchophylline exerts its effects through multiple mechanisms. It is a non-competitive NMDA antagonist and a calcium channel blocker . These properties contribute to its neuroprotective and cardiovascular effects . Additionally, this compound has been shown to modulate gene networks involved in the immune system, inflammation, and hormone signaling . It also impacts metabolic pathways, such as retinol metabolism, arachidonic acid metabolism, glycerophospholipid metabolism, and purine metabolism .

Comparison with Similar Compounds

Key Pharmacological Properties:

- Cardiovascular Effects : Exhibits calcium channel–blocking activity, anti-arrhythmic effects, and antihypertensive properties via regulation of glycerophospholipids and fatty acids .

- Antiepileptic Activity : Inhibits NMDA-induced currents but has lower blood-brain barrier (BBB) permeability compared to other alkaloids like geissoschizine methyl ether (GM) .

- Dermatological Applications: Prevents stress-induced hair graying by upregulating melanocyte stem cell markers (SOX10, DCT, MITF) and blocking noradrenaline (NA)-induced Ca²⁺ influx .

- Metabolism : Primarily metabolized by CYP3A enzymes in the liver, with stereoselective pharmacokinetics influenced by its C-7 configuration .

Comparison with Similar Compounds

Rhynchophylline shares structural and functional similarities with several alkaloids, but key differences in pharmacological effects, metabolic pathways, and therapeutic applications exist.

Structural and Functional Analogues

Table 1: Comparative Analysis of this compound and Key Analogues

Key Comparative Findings

This compound vs. Isothis compound

- Pharmacodynamics : Both isomers exhibit antihypertensive effects, but RIN primarily regulates glycerophospholipids and unsaturated fatty acids, whereas isothis compound targets glycerides .

- Stereoselectivity : RIN’s C-7 configuration results in slower hepatic clearance compared to isothis compound, which is metabolized more rapidly by CYP3A .

- Enzyme Inhibition: Neither compound inhibits acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), unlike corynoxeine derivatives .

This compound vs. Geissoschizine Methyl Ether (GM)

This compound vs. Propranolol

- Transdermal Efficacy: Both compounds show similar skin permeation rates, but RIN uniquely prevents hair graying by reversing NA-induced melanocyte suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.